![molecular formula C14H18N4O2 B6316212 Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1775632-58-0](/img/structure/B6316212.png)
Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For example, the IR spectrum and NMR spectrum (both 1H and 13C) can provide valuable information about the functional groups and the carbon and hydrogen environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 5(4)-aminopyrazoles have been used as effective reagents in the synthesis of pyrazolo-annulated pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis of Pyrazoloannulated Pyridines
This compound serves as a reagent in the synthesis of pyrazoloannulated pyridines, which are important for constructing fused heterocyclic systems . These systems are significant due to their presence in various biologically active molecules.
Development of Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives, to which MFCD32666068 belongs, have been identified as potent kinase inhibitors . Kinase inhibition is a crucial therapeutic strategy in the treatment of cancers and other diseases.
Pharmaceutical Applications
The structure of MFCD32666068 is closely related to compounds that have shown promise as pharmaceuticals. For example, derivatives of pyrazolo[3,4-b]pyridines have been used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
Enzyme Inhibition Research
Compounds similar to MFCD32666068 have been found to inhibit enzymes like acetylcholinesterase and butyryl-cholinesterase . This is relevant in the context of neurodegenerative diseases such as Alzheimer’s.
Antiviral Research
Derivatives of pyrazolo[3,4-b]pyridines have exhibited activity against non-polio enterovirus EV-A71 in cell-based assays . This suggests potential applications of MFCD32666068 in antiviral drug development.
Chemotaxis Inhibition
Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages . This indicates a possible role for MFCD32666068 in the treatment of inflammatory conditions.
Future Directions
properties
IUPAC Name |
ethyl 1,3-dimethyl-4-(prop-2-enylamino)pyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-5-7-15-12-10(14(19)20-6-2)8-16-13-11(12)9(3)17-18(13)4/h5,8H,1,6-7H2,2-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZGYDCZCMQERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC=C)C(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
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